1H-Indole-5-carboxamide

Catalog No.
S542864
CAS No.
1670-87-7
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-5-carboxamide

CAS Number

1670-87-7

Product Name

1H-Indole-5-carboxamide

IUPAC Name

1H-indole-5-carboxamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12)

InChI Key

GQMYQEAXTITUAE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C=C1C(=O)N

solubility

Soluble in DMSO

Synonyms

indole-5-carboxamide, SD 282, SD-282, SD282 cpd

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)N

The exact mass of the compound 1H-Indole-5-carboxamide is 160.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Pharmaceutical Applications:

Indole-5-carboxamide derivatives have been investigated for their potential medicinal properties. Some studies have explored their activity in the following areas:

  • Anticonvulsant Activity: Certain derivatives have shown promise as anticonvulsant agents. Source: )
  • Antitumor Activity: A few studies have indicated potential antitumor properties of some derivatives. Source: )

1H-Indole-5-carboxamide is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a carboxamide functional group at the 5-position of the indole structure, which significantly influences its chemical properties and biological activities. Its molecular formula is C9H8N2OC_9H_8N_2O, and it has a molecular weight of approximately 164.17 g/mol .

Typical of indole derivatives. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution, particularly at the 3-position, which is significantly more reactive compared to other positions due to the electron-rich nature of the indole ring .
  • Deprotonation: The nitrogen atom in the indole structure can be deprotonated under basic conditions, leading to the formation of nucleophilic species that can react with electrophiles .
  • Oxidation: 1H-Indole-5-carboxamide can be oxidized to form oxindole derivatives, which are important intermediates in organic synthesis .

1H-Indole-5-carboxamide exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects: It has been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects: Some research indicates that 1H-Indole-5-carboxamide may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Synthesis of 1H-Indole-5-carboxamide typically involves several methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde in acidic conditions to form indoles. Variations can lead to specific substitutions at the 5-position, yielding 1H-Indole-5-carboxamide derivatives .
  • Direct Amidation: The carboxylic acid derivative can be converted into the corresponding amide through reaction with amines under dehydrating conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction .

1H-Indole-5-carboxamide has several applications across various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a potential lead compound for drug development targeting infections and inflammation .
  • Material Science: The compound and its derivatives are being investigated for their utility in creating electroactive materials and polymers due to their conductive properties when polymerized .

Studies on 1H-Indole-5-carboxamide interactions have revealed its ability to bind with various biological targets:

  • Protein Binding: Research indicates that this compound can interact with proteins involved in inflammatory pathways, modulating their activity and influencing cellular responses .
  • Receptor Activation: It has been shown to activate certain receptors that play roles in immune responses, suggesting potential therapeutic applications in immunology .

Several compounds share structural similarities with 1H-Indole-5-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Indole-5-carboxylic acidCarboxylic acid derivativeLacks amide functionality; primarily used in polymerization.
Indole-3-carboxamideCarboxamide derivativeSubstituent at the 3-position; different biological activity profile.
N-(2-hydroxyethyl)-indole-5-carboxamideHydroxy-substituted derivativeExhibits enhanced solubility and potentially altered bioactivity.

Uniqueness of 1H-Indole-5-carboxamide:
What sets 1H-Indole-5-carboxamide apart from these similar compounds is its specific arrangement of functional groups that influence both its reactivity and biological activity. Its unique position of the carboxamide group allows for distinct interactions with biological targets compared to other indolic compounds.

Fischer Indole Synthesis Adaptations

Emil Fischer’s aryl-hydrazone cyclisation remains the work-horse for building the indole core bearing a 5-carboxyl handle. Heinrich and Böttcher adapted the sequence by diazotising 4-aminobenzoic acid, coupling with ethyl 2-oxocyclohexanone-4-carboxylate (Japp-Klingemann), then inducing Fischer rearrangement in glacial acetic acid to give the 2,5-dicarboxylate ester (80%). Alkali-promoted decarboxylation at 280 °C delivered indole-5-carboxylic acid (67%), which was amidated with carbonyl diimidazole (CDI) in 91% yield to furnish 1H-indole-5-carboxamide [1].

Key adaptations:

  • Use of unprotected carboxylate avoids protecting-group manipulations.
  • Decarboxylation selectivity is governed by the C-2 acid lability in fused indoles, enabling exclusive C-5 retention [1].

Japp-Klingemann Reaction Applications

Direct hydrazone formation from 4-aminosalicylic acid followed by Japp-Klingemann ring opening and Fischer cyclisation provided a scalable route to the 6-hydroxy-5-cyanide metabolite of vilazodone; the penultimate indole-5-carboxamide intermediate was isolated in 72% yield, underscoring the robustness of arylhydrazone chemistry for densely substituted 5-carboxamide scaffolds [1].

Modern Synthetic Strategies

Transition Metal-Catalysed Approaches

Palladium-catalysed double carbonylation/amination of 1-halo-indoles introduces a carbonyl and amide in one pot. Takács reported C-5 selective ketocarboxamide formation in 92% yield under 25 bar CO with Pd(OAc)₂/dppf and triethylamine, offering late-stage diversification without pre-functionalising the indole nitrogen [2].

Microwave-Assisted Synthesis

Microwave irradiation accelerates both Fischer cyclisation (385-fold rate enhancement) and downstream amidation. Solid-phase synthesis on Wang resin gave 5-carboxamido N-acetyltryptamine analogues in 20 min total cycle time and 75% isolated yield, demonstrating microwave compatibility with acid-labile linkers [3].

Flow Chemistry Applications

Gutmann and Kappe implemented a continuous-flow Pd-catalysed reductive carbonylative cyclisation of o-vinylnitrobenzenes, generating indole-5-carboxamide analogues in 88% yield at 140 °C with 15–20 bar CO and 20 min residence time. The process delivers multigram productivity, precise thermal control and intrinsic CO-handling safety [4].

Amidation Methodologies

Direct Conversion from Carboxylic Acid

a) Acid chloride route – SOCl₂, then NH₃ (aq), 93% yield, no racemisation [5].
b) CDI activation – CDI, NH₃ (g), 94% yield at room temperature; benign imidazole by-product facilitates aqueous work-up [6].

Coupling Reagent Optimisation

Systematic screening shows TBTU (86%) > EDCI/HOBt (82%) > BOP (79%) for amidating sterically hindered 5-carboxylic acids; DMF or NMP give the highest conversions, while HOAt additives suppress O→N acyl transfer [6].

Regioselective Functionalisation Strategies

Regio-selective C-5 amidation has been achieved by Pd-catalysed double carbonylation of indoles bearing halides or via C-H activation/aminocarbonylation using iodine and base under 1 bar CO, furnishing 5-acylated products in 85% yield without affecting the 2- or 3-positions [7]. Electronic directing effects of the pyrrolic nitrogen favour C-5 insertion when C-3 is blocked, enabling orthogonal diversification of the indole ring.

Green Chemistry Approaches

  • CO Surrogates – Mo(CO)₆ or TFBen release CO in situ, enabling sealed-tube aminocarbonylation of indole-5-bromides with Na₂CO₃ base; 81% yield under air eliminates pressurised gas cylinders [4].
  • Solvent minimisation – CDI-mediated amidation runs neat or in 2-methyl-THF, cutting E-factor by >60% versus DMF [6].
  • Flow processing – Continuous flow confines CO inventory, enhances heat transfer, and scales safely to >100 g h⁻¹ with identical yield to batch [4].

Key Research Findings

  • Classical Fischer/Japp-Klingemann sequences remain the highest-yielding routes for densely functionalised 1H-indole-5-carboxamide (overall 50–70% over four steps) [1].
  • Transition-metal methodologies enable late-stage C-5 amidation directly on complex indole cores (92% yield, broad scope) [2].
  • Microwave and flow technologies reduce reaction times from hours to minutes without compromising yield (≥75%) and dramatically improve process safety and sustainability [3] [4].
  • Coupling-reagent choice critically impacts step economy; TBTU and CDI provide the best balance of yield, cost and waste for converting indole-5-carboxylic acid to the target amide [6].
  • Green carbonylation using solid CO surrogates achieves high throughput with a 70% reduction in CO₂ footprint compared with gaseous CO feeds [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

160.063662883 g/mol

Monoisotopic Mass

160.063662883 g/mol

Heavy Atom Count

12

LogP

0.87 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-indole-5-carboxamide

Dates

Last modified: 08-15-2023
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